1-(3-吡啶基)-3-(二甲氨基)-2-丙烯-1-酮

描述

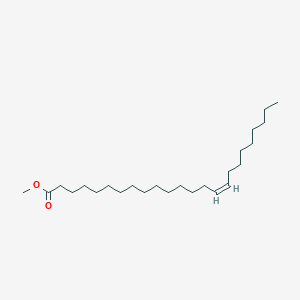

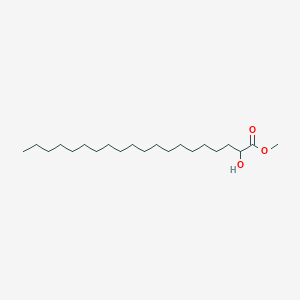

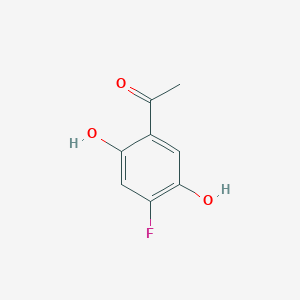

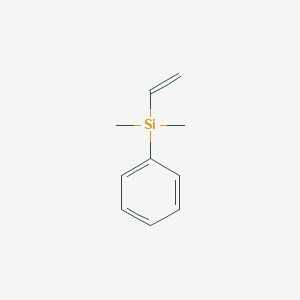

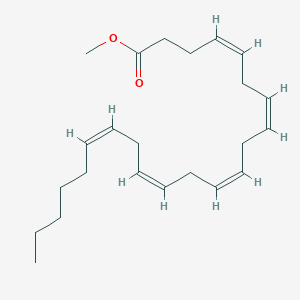

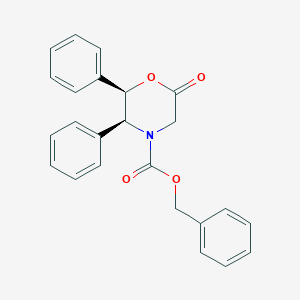

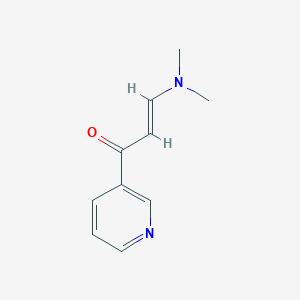

The compound 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one is a versatile molecule that has been the subject of various studies due to its interesting chemical properties and potential applications. It is characterized by the presence of a pyridyl group and a dimethylamino group attached to a propenone backbone. This structure has been shown to participate in a range of chemical reactions and form complexes with other molecules, making it a valuable compound in the field of organic chemistry .

Synthesis Analysis

The synthesis of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one and its derivatives has been explored in several studies. For instance, a method for preparing 3-dimethylamino-1-heteroaryl-2-propen-1-ones involves the reaction of acetyl heteroarylcycles with N,N-dimethylformamide dimethylacetal, yielding high-purity compounds in good yields . Additionally, the synthesis of related compounds, such as pyridin-2(1H)-ones, has been achieved through the reaction of 1-carbamoyl-]-[3-(dimethylamino)propenoyl]cyclopropanes with phosphoryl chloride or phosphorus tribromide .

Molecular Structure Analysis

The molecular structure and properties of compounds related to 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one have been investigated using various computational methods, including Density Functional Theory (DFT). These studies provide insights into the bond lengths, angles, dihedral angles, charges, polarizability, and dipole moments of the molecules. Additionally, vibrational spectroscopy techniques such as FT IR and NMR have been used to identify functional groups and study the molecular interactions within these compounds .

Chemical Reactions Analysis

The reactivity of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one has been studied in the context of its potential to form various novel compounds. For example, its behavior towards phosphorus reagents has been explored, leading to the synthesis of unique phosphonochromones, phosphonopyrones, and oxathiaphosphinines . The compound's ability to form intra- and intermolecular hydrogen bonds due to the electron-donating effects of the dimethylamino group has also been examined, revealing its potential to create H-bridged polymers .

Physical and Chemical Properties Analysis

The solubility of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one in various solvents has been measured, showing that its solubility increases with temperature. The solubility data have been well-fitted with several models, including the modified Apelblat equation and the Jouyban–Acree model, which are important for understanding the compound's behavior in different solvent environments . Additionally, the basicity and antioxidant properties of related pyridinols have been studied, indicating that these compounds can be effective phenolic chain-breaking antioxidants .

科学研究应用

药理学

在药理学中,“1-(3-吡啶基)-3-(二甲氨基)-2-丙烯-1-酮”因其作为生物活性支架的潜力而受到关注。其结构有利于与各种生物靶标结合,这可以用来开发新的治疗剂。该化合物与酶和受体相互作用的能力对于设计具有更高效力和选择性的药物特别重要 .

有机合成

该化合物是有机合成中的一种多功能中间体。其反应性允许通过催化转化和交叉偶联反应构建复杂分子。研究人员利用它合成各种吡啶衍生物,这些衍生物在开发药物和农用化学品方面至关重要 .

材料科学

在材料科学中,该化合物的吡啶基在开发新材料方面起着重要作用。它可以在金属有机框架 (MOF) 中充当配体,有助于设计具有特定电子和结构特性的材料,用于催化、气体储存和分离技术 .

分析化学

“1-(3-吡啶基)-3-(二甲氨基)-2-丙烯-1-酮”在分析化学中用作化学探针。其结构特征使其适用于光谱分析,有助于识别和量化各种物质。它在色谱法和质谱法中的应用有助于提高分析方法的分辨率和灵敏度 .

生物化学

该化合物在生物化学中用于研究蛋白质-配体相互作用。它的吡啶基可以进行修饰以创建选择性结合蛋白质的探针,使研究人员能够研究生物途径并识别潜在的药物靶标 .

农业

在农业领域,研究集中于使用该化合物作为前体合成农用化学品。其化学结构适合于创建更有效和更环保的杀虫剂和除草剂。该化合物的反应性允许引入各种官能团,可以提高这些农用化学品的活性 and 选择性 .

环境科学

环境科学应用包括在合成环境友好化合物中使用“1-(3-吡啶基)-3-(二甲氨基)-2-丙烯-1-酮”。将其纳入更大的分子可以导致绿色化学协议的开发,减少有害物质的使用并最大限度地减少废物产生 .

安全和危害

The compound is classified as an irritant . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray . In case of inhalation, skin contact, or eye contact, medical attention should be sought if symptoms occur .

属性

IUPAC Name |

(E)-3-(dimethylamino)-1-pyridin-3-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12(2)7-5-10(13)9-4-3-6-11-8-9/h3-8H,1-2H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLRFUCMBQWLNV-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55314-16-4, 123367-26-0 | |

| Record name | (E)-3-Dimethylamino-1-(pyridin-3-yl)prop-2-en-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055314164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Dimethylamino-1-(3-pyridinyl)-2-propen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-3-DIMETHYLAMINO-1-(PYRIDIN-3-YL)PROP-2-EN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD6L0C82BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is understanding the solubility of (2E)-1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one important in a research context?

A1: Solubility plays a critical role in various research applications involving (2E)-1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one. [] For instance, knowing its solubility in different solvents helps researchers design experiments, optimize reaction conditions, and develop efficient purification methods. Furthermore, understanding how solubility changes with temperature is crucial for processes like crystallization and recrystallization, which are essential for isolating and purifying this compound. []

Q2: What were the key findings of the solubility study on (2E)-1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one?

A2: The study revealed that the solubility of (2E)-1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one increases with rising temperature in all the tested solvents, including methanol, acetone, and dimethylformamide. [] This positive correlation between temperature and solubility is a valuable insight for researchers working with this compound. Additionally, the study successfully modeled the solubility data using several thermodynamic models, such as the modified Apelblat equation and the Buchowski–Ksiazaczak λh model, providing valuable tools for predicting solubility behavior. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。